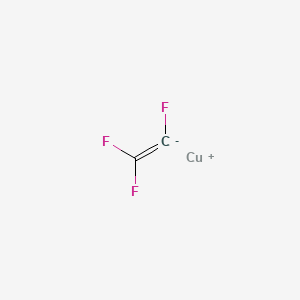

copper(1+);1,1,2-trifluoroethene

Beschreibung

Copper(I);1,1,2-trifluoroethene refers to a coordination complex where the Cu⁺ ion interacts with 1,1,2-trifluoroethene (TrFE, C₂HF₃). TrFE is a fluorinated alkene with a boiling point of −51°C and a molecular weight of 82.02 g/mol . It is highly reactive due to its electron-deficient double bond, making it a valuable ligand in organometallic chemistry.

TrFE is notably used in synthesizing P(VDF-TrFE), a ferroelectric copolymer with polyvinylidene fluoride (PVDF). The 70:30 ratio of PVDF to TrFE enhances the crystalline β-phase, improving piezoelectric and ferroelectric properties .

Eigenschaften

CAS-Nummer |

102682-87-1 |

|---|---|

Molekularformel |

C2CuF3 |

Molekulargewicht |

144.56 g/mol |

IUPAC-Name |

copper(1+);1,1,2-trifluoroethene |

InChI |

InChI=1S/C2F3.Cu/c3-1-2(4)5;/q-1;+1 |

InChI-Schlüssel |

YRJQVLUPWDWHHE-UHFFFAOYSA-N |

Kanonische SMILES |

[C-](=C(F)F)F.[Cu+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ligand Synthesis: 1,1,2-Trifluoroethylene

1,1,2-Trifluoroethylene (C₂HF₃) is a fluorinated olefin historically synthesized via dehydrohalogenation or catalytic hydrodechlorination of halogenated precursors. Patent EP0416615B1 describes gas-phase processes for chlorotrifluoroethylene (CTFE) production using nickel or copper oxide catalysts. While CTFE differs by one chlorine substituent, similar methodologies—such as vapor-phase reactions of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113a) with hydrogen over CuO/SiO₂ catalysts at 400–500°C—could be adapted to generate 1,1,2-trifluoroethylene via selective hydrogenolysis.

Copper(I) Precursors

Common copper(I) precursors include:

- CuCl : Air-sensitive, requiring anhydrous conditions.

- CuI : Higher stability, often used with phosphine ligands.

- [Cu(CH₃CN)₄]PF₆ : Soluble in polar aprotic solvents.

Reactions are typically conducted in dry tetrahydrofuran (THF) or dichloromethane (DCE) under nitrogen or argon. For example, the enantioselective cyclopropanation of alkenyl boronates using Cu(I)-tBuBOX in DCE demonstrates the compatibility of copper(I) with fluorinated diazo compounds, suggesting analogous conditions could stabilize Cu(I)-fluoroethylene adducts.

Direct Synthesis Routes

Gas-Phase Catalytic Methods

Patent EP0416615B1 highlights copper oxide’s role in facilitating C–Cl bond cleavage in fluorinated ethanes. While this process targets CTFE, modifying reaction parameters (e.g., lower hydrogen ratios, milder temperatures) could favor 1,1,2-trifluoroethylene formation. For instance, at 300–400°C with a CuO/SiO₂ catalyst and H₂:CFC-113a molar ratios of 1:1 to 5:1, partial dechlorination might yield C₂HF₃. Subsequent in situ coordination to Cu(I) could occur under reduced pressures, though this remains speculative without direct experimental evidence.

Solution-Phase Coordination

A more controlled approach involves reacting 1,1,2-trifluoroethylene gas with CuCl in THF at −78°C, analogous to ethylene coordination in Zeise’s salt synthesis. The reaction likely proceeds via:

$$

\text{CuCl} + \text{C}2\text{HF}3 \xrightarrow{\text{THF}} [\text{Cu}(\eta^2\text{-C}2\text{HF}3)\text{Cl}]

$$

Stabilization requires bulky counterions or donor ligands (e.g., triphenylphosphine) to prevent disproportionation to Cu(0) and Cu(II). For example, Cu(I) complexes with hexafluoroacetylacetonate (hfacac) ligands exhibit enhanced stability, suggesting chelating agents could aid isolation.

Challenges and Stabilization Strategies

Disproportionation Mitigation

Cu(I) disproportionation ($$2\text{Cu(I)} \rightarrow \text{Cu(0)} + \text{Cu(II)}$$) is a key challenge. Strategies include:

Spectroscopic Characterization

Successful synthesis requires validation via:

- ¹⁹F NMR : To confirm ligand binding.

- X-ray crystallography : For structural elucidation (as in for cyclopropane derivatives).

- ESI-MS : To identify molecular ion peaks.

Industrial and Synthetic Applications

Catalytic Cycles

Cu(I)-C₂HF₃ complexes could serve as intermediates in fluoropolymer production or asymmetric catalysis. For example, fluoroethylene coordination might lower activation energy for insertion into C–H bonds, enabling novel fluorination methodologies.

Limitations

Current barriers include:

- Ligand volatility : C₂HF₃’s low boiling point (−28°C) complicates handling.

- Thermal instability : Decomposition above 150°C limits applications.

Analyse Chemischer Reaktionen

Types of Reactions

Copper(1+);1,1,2-trifluoroethene undergoes various types of chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

Reduction: The compound can participate in reduction reactions where the copper(I) is reduced to metallic copper.

Substitution: The trifluoroethene moiety can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with copper(1+);1,1,2-trifluoroethene include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of fluorinated organic compounds .

Wissenschaftliche Forschungsanwendungen

Copper(1+);1,1,2-trifluoroethene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential use in biological systems, including as a probe for studying copper metabolism.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties

Wirkmechanismus

The mechanism of action of copper(1+);1,1,2-trifluoroethene involves the interaction of the copper(I) center with various molecular targets. In biological systems, copper chaperones transport the copper(I) ions to specific enzymes, where they participate in catalytic processes. The trifluoroethene moiety can also interact with biological molecules, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Comparison of Halogenated Ethenes

Key Observations :

Table 2: Catalytic Performance of Cu⁺ Complexes

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.